molecular formula C8H7N3O3 B2524813 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 925200-28-8

4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2524813
M. Wt: 193.162
InChI Key: IPKLNHHOWOKQKK-UHFFFAOYSA-N
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Description

The compound "4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid" is a derivative of isoxazole and pyrazole, which are heterocyclic aromatic organic compounds. The isoxazole ring is a five-membered planar ring with three carbon atoms and two nitrogen atoms, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms adjacent to each other. The compound combines these two rings, potentially offering a unique set of chemical and physical properties that could be useful in various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related isoxazole and pyrazole derivatives has been explored in several studies. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for creating highly functionalized isoxazole derivatives . Similarly, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves cyclocondensation followed by basic hydrolysis . These methods could potentially be adapted to synthesize the compound of interest by modifying the starting materials and reaction conditions to incorporate the specific isoxazolyl and pyrazolyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of "4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid," providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

The reactivity of isoxazole and pyrazole derivatives has been the subject of research, with studies showing various reactions these compounds can undergo. For instance, isoxazole derivatives have been shown to undergo rearrangement to pyrazole- and isoxazole-4-carboxylic acids under ruthenium catalysis . Additionally, aminoazole-4-carboxylic acids demonstrate interesting behavior with electrophiles, leading to different acylated or cyclized products . These findings suggest that "4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid" could also exhibit diverse reactivity, which could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole and pyrazole derivatives are influenced by their molecular structure. The presence of functional groups, such as carboxylic acid, can affect the compound's solubility, acidity, and potential for forming hydrogen bonds. The thermal stability of these compounds can be assessed through techniques like thermo gravimetric analysis, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . The electronic properties, such as HOMO-LUMO energy levels, can be studied using theoretical methods like DFT, providing a deeper understanding of the compound's reactivity and potential applications .

Scientific Research Applications

Synthesis of Heterocycles

4-Isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives are valuable building blocks in the synthesis of a wide variety of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity facilitates mild reaction conditions for generating diverse heterocyclic compounds and cynomethylene dyes from a range of precursors, showcasing their significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Biological Applications

Pyrazole carboxylic acid derivatives, including the specific compound , serve as significant scaffolds due to their biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, and antiviral effects. This mini-review highlights the synthesis and biological applications of pyrazole carboxylic acid derivatives, providing a guide for scientists in medicinal chemistry (Cetin, 2020).

Anticancer Agents Development

Knoevenagel condensation products, including derivatives of 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid, have demonstrated significant potential as anticancer agents. The reactivity of these compounds in generating α, β-unsaturated ketones/carboxylic acids has led to the development of molecules with remarkable anticancer activity, indicating their crucial role in drug discovery for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Antioxidant Properties

Isoxazolone derivatives, including those derived from 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid, exhibit significant biological and medicinal properties, acting as intermediates for synthesizing numerous heterocycles with antioxidant capabilities. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones showcases the potential of these compounds in developing antioxidants through multi-component reactions (Laroum, Boulcina, Bensouici, & Debache, 2019).

Inhibition of Cytochrome P450 Isoforms

Compounds related to 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid have been studied for their ability to inhibit specific cytochrome P450 (CYP) isoforms in human liver microsomes, a critical consideration in drug development to predict potential drug–drug interactions. This highlights the importance of such compounds in pharmacology and drug metabolism studies (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Future Directions

The future directions for “4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid” and similar compounds lie in their potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their increasing popularity suggests that they will continue to be the focus of many techniques and developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

2-methyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-7(8(12)13)5(4-9-11)6-2-3-10-14-6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKLNHHOWOKQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

925200-28-8
Record name 1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazole-5-carboxylic acid
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